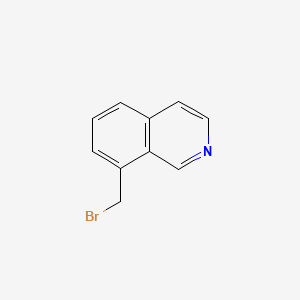

8-(Bromomethyl)isoquinoline

Description

Propriétés

IUPAC Name |

8-(bromomethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNMLTSJDRYDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mechanism and General Procedure

The most widely documented method involves radical bromination of 8-methylisoquinoline using NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a benzylic hydrogen abstraction mechanism, generating a stabilized radical intermediate that reacts with NBS to yield the bromomethyl product.

Typical Reaction Conditions

-

Substrate: 8-Methylisoquinoline

-

Brominating Agent: NBS (1.1–1.5 equivalents)

-

Initiator: AIBN (0.1–0.3 equivalents)

-

Solvent: Carbon tetrachloride (CCl₄) or chloroform

-

Temperature: 70–80°C (reflux)

-

Reaction Time: 6–12 hours

Yield and Selectivity

Optimized conditions reported in patent literature achieve yields of 70–85% with >95% purity. Key factors influencing selectivity include:

Table 1: Representative Yields from Radical Bromination

| Substrate | NBS (equiv) | AIBN (equiv) | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| 8-Methylisoquinoline | 1.2 | 0.2 | CCl₄ | 82 | 97 | |

| 8-Methylisoquinoline | 1.5 | 0.3 | CHCl₃ | 78 | 95 |

Alternative Bromination Strategies

Electrophilic Bromination with Molecular Bromine

While less common, direct electrophilic bromination using Br₂ in acidic media has been explored. This method requires stringent control to avoid ring bromination.

Conditions:

-

Catalyst: H₂SO₄ or FeBr₃

-

Solvent: Dichloromethane (DCM) or acetonitrile

-

Temperature: 0–25°C

Challenges:

Halogen Exchange Reactions

Metal-catalyzed halogen exchange (e.g., CuBr₂) offers an alternative route but is limited by substrate availability and harsh conditions.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., CCl₄) enhance radical stability, while chlorinated solvents improve NBS solubility.

Initiator Loading

AIBN concentrations >0.3 equivalents increase reaction rate but risk over-bromination.

Temperature Modulation

Lower temperatures (40–60°C) improve selectivity but prolong reaction times.

Scalability and Industrial Production

Large-Scale Protocols

Patents highlight adaptations for kilogram-scale production:

-

Continuous Flow Systems: Enhance heat dissipation and mixing efficiency.

-

Workup Procedures: Quenching with aqueous NaHCO₃ followed by extraction with diethyl ether.

Table 2: Industrial-Scale Performance

| Scale (kg) | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| 1 | 80 | 96 | <2% dibromo |

| 10 | 75 | 94 | 3–5% dibromo |

Comparative Analysis of Methods

Radical Bromination (NBS/AIBN):

-

Advantages: High yield, scalability, and selectivity.

-

Limitations: Requires toxic solvents (CCl₄).

Electrophilic Bromination (Br₂):

-

Advantages: Low cost of reagents.

-

Limitations: Poor selectivity, complex purification.

Challenges and Purification Techniques

Analyse Des Réactions Chimiques

Types of Reactions

8-(Bromomethyl)isoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides.

Reduction Reactions: Reduction of the bromomethyl group can yield methylisoquinoline derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether solvents

Major Products Formed

Nucleophilic Substitution: Isoquinoline derivatives with various functional groups (e.g., azido, thiol, alkoxy).

Oxidation: Isoquinoline N-oxides.

Reduction: Methylisoquinoline derivatives

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Chemistry:

- Building Block for Heterocycles: 8-(Bromomethyl)isoquinoline serves as a crucial building block in synthesizing more complex heterocyclic compounds, which are essential in drug development and material science.

-

Biological Research:

- Inhibitor of CD26/Dipeptidyl Peptidase-4 (DPP4): This compound acts as an inhibitor of CD26, an enzyme involved in various biological processes such as immune response and glucose metabolism. Its inhibitory effects on CD26 may lead to increased levels of incretin hormones, promoting insulin secretion and potentially offering therapeutic benefits for diabetes management .

- Research Tool for Enzyme Function: Researchers utilize this compound to investigate the functional roles of CD26 in different biological contexts, aiding in understanding diseases linked to immune regulation and metabolic disorders.

-

Pharmaceutical Development:

- Potential Therapeutic Agent: Due to its ability to inhibit specific enzymes, this compound is being explored for its potential as a therapeutic agent in treating conditions like diabetes and possibly cancer through its interactions with matrix metalloproteinases .

- Synthesis of Isoquinoline Derivatives: The compound is instrumental in developing libraries of isoquinoline derivatives that exhibit various biological activities, contributing to drug discovery efforts.

Case Study 1: Inhibition of CD26

A study investigated the effects of this compound on CD26 activity and its implications for glucose metabolism. The results indicated that inhibiting CD26 led to enhanced insulin secretion in vitro, suggesting potential applications for managing type 2 diabetes.

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers synthesized a series of isoquinoline derivatives using this compound as a precursor. Some derivatives demonstrated significant anti-cancer activity against specific cell lines, highlighting the compound's utility in developing new cancer therapies .

Mécanisme D'action

The primary mechanism of action of 8-(Bromomethyl)isoquinoline involves the inhibition of CD26 (DPP 4). CD26 is a serine protease that plays a role in glucose metabolism, immune regulation, and signal transduction. By inhibiting CD26, this compound can modulate immune responses and potentially affect glucose homeostasis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 8-(Chloromethyl)isoquinoline

- 8-(Fluoromethyl)isoquinoline

- 8-(Hydroxymethyl)isoquinoline

- 8-(Methoxymethyl)isoquinoline

Uniqueness

8-(Bromomethyl)isoquinoline is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methoxy counterparts.

Activité Biologique

8-(Bromomethyl)isoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural characteristics allow it to serve as a precursor for synthesizing various derivatives, which can exhibit a range of pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group at the 8-position of the isoquinoline ring system. The molecular formula is C10H8BrN, and its structure can be represented as follows:

This compound's unique structure contributes to its interactions with biological targets, influencing its activity in various assays.

Antimicrobial Properties

Recent studies have shown that derivatives of isoquinoline, including those modified from this compound, exhibit significant antimicrobial activity. For example, a series of 8-hydroxyquinoline derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating potent effects against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

| Microorganism | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | Higher than standard | Higher than standard |

These findings indicate that modifications to the isoquinoline structure can enhance antibacterial properties.

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored. Compounds derived from this structure have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, one study demonstrated that certain isoquinoline derivatives could induce apoptosis in HeLa cells without exhibiting toxicity to non-cancerous cells . The mechanism involves the inhibition of critical enzymes associated with cell survival and proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds derived from this compound have been reported to inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in several cancer types. This inhibition disrupts pH regulation within tumor cells, promoting apoptosis .

- Metal Chelation : Some derivatives function as metal chelators, which can influence cellular processes by modulating metal ion availability essential for enzyme function .

Case Studies and Research Findings

- Antimicrobial Activity Study : A hybrid compound synthesized from 8-hydroxyquinoline exhibited enhanced antimicrobial activity against multidrug-resistant pathogens. The study reported an MIC value significantly lower than that of standard antibiotics, suggesting potential for development into new antimicrobial agents .

- Anticancer Evaluation : In vitro studies demonstrated that certain isoquinoline derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells. The compounds were evaluated for their ability to induce apoptosis through caspase activation pathways .

- Structural Modifications : Research has indicated that varying the substituents on the isoquinoline ring can lead to significant differences in biological activity. For example, bromination at different positions has been linked to enhanced potency against specific microbial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-(bromomethyl)isoquinoline with high purity?

- Methodology : The synthesis typically involves multi-step protocols, such as:

- Schiff base formation : Reacting 2-bromobenzaldehyde with 2,2-dimethoxyethanamine to form a Schiff base, followed by borohydride reduction to yield intermediates like 2-bromobenzylamine-acetal .

- Tosylation : Conversion to a tosylamide derivative (e.g., N-(2-bromobenzyl)-N-(4-methylphenylsulfonyl)aminoacetaldehyde dimethyl acetal) using tosyl chloride in pyridine .

- Cyclization : Acid-mediated cyclization (e.g., using P₂O₅ and H₂SO₄) to form the isoquinoline core, followed by bromomethylation .

- Key Considerations : Column chromatography (silica gel, dichloromethane/ether gradients) is critical for purifying intermediates and final products .

Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Peaks at δ 8.12–9.78 ppm confirm aromatic protons and bromomethyl substituents. Splitting patterns (e.g., doublets, AB quartets) distinguish adjacent protons .

- ¹³C NMR : Signals at ~118–148 ppm verify the isoquinoline backbone and bromine-induced deshielding .

Q. What are the common side reactions during bromomethylation, and how can they be mitigated?

- Challenges : Formation of regioisomers (e.g., 5-bromo vs. 8-bromo derivatives) due to competing electrophilic substitution pathways .

- Solutions :

- Temperature Control : Maintaining 0–5°C during bromination suppresses isomerization .

- Solvent Selection : Sulfuric acid as a solvent enhances regioselectivity for the 8-position .

Advanced Research Questions

Q. How can regioselectivity in bromomethylation be controlled to minimize 5-bromo-isoquinoline contamination?

- Strategies :

- Directed Metalation : Use of lithium bases to deprotonate specific positions before bromination .

- Radical Bromination : Employ N-bromosuccinimide (NBS) with AIBN in CCl₄ for selective 8-position functionalization .

- Validation : HPLC or GC-MS analysis with reference standards quantifies isomer ratios .

Q. What analytical techniques resolve contradictions in reported yields of this compound across studies?

- Case Study : Early methods reported 31% yields via Sandmeyer reactions, while modern ring-synthesis approaches achieve >50% yields .

- Resolution :

- Isolation Protocols : Improved column chromatography (63–200 µm silica gel) enhances recovery .

- Reaction Monitoring : In-situ FTIR tracks intermediate formation, optimizing reaction times .

Q. How does the bromomethyl group influence the biological activity of isoquinoline derivatives?

- Mechanistic Insights :

- Lipophilicity Enhancement : Bromine increases logP, improving membrane permeability for antimicrobial or anticancer agents .

- Cross-Coupling Potential : The bromomethyl group enables Suzuki-Miyaura couplings to introduce bioactive moieties (e.g., fluorophores, pharmacophores) .

- SAR Studies : Derivatives with 8-bromomethyl substitution show enhanced inhibitory activity against bacterial MreB (IC₅₀ < 1 µM) compared to non-halogenated analogs .

Q. What strategies are employed to functionalize this compound for drug discovery applications?

- Methodological Approaches :

- Nucleophilic Substitution : Replacement of bromine with amines or thiols to create prodrugs .

- Transition-Metal Catalysis : Pd-mediated couplings (e.g., Heck, Sonogashira) to append aryl or alkyne groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.